GDC-0623

概要

説明

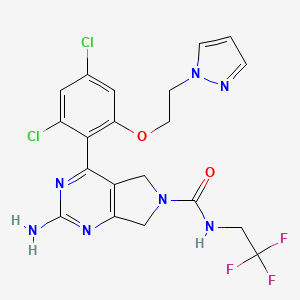

GDC-0623は、MAPK/ERKシグナル伝達経路の重要な酵素であるMEK1の、ATP非競合的アロステリック阻害剤です。 この化合物は、前臨床モデルにおいて有意な抗腫瘍活性を示しており、メラノーマや大腸癌を含む様々な癌の治療における可能性について研究されています .

科学的研究の応用

GDC-0623 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the MAPK/ERK signaling pathway and to develop new inhibitors targeting this pathway.

Biology: this compound is used in cell-based assays to investigate its effects on cell proliferation, apoptosis, and other cellular processes.

Medicine: The compound is being investigated in clinical trials for its potential to treat various cancers, including melanoma, colorectal cancer, and other solid tumors

作用機序

GDC-0623は、MEK1に結合し、そのリン酸化を阻害することによって効果を発揮します。この阻害は、細胞増殖と生存の重要な役割を果たすERKの下流の活性化を阻害します。 この化合物は、MEK1のSer212と強い水素結合を形成し、これはその阻害活性に不可欠です . 野生型RAFによるMEKのフィードバックリン酸化を阻害することによって、this compoundはMAPK/ERKシグナル伝達経路を効果的に阻害します .

類似化合物の比較

This compoundは、トラメチニブやコビメチニブなどの他のMEK阻害剤と比較されています。これらの化合物はすべて同じ経路を標的としていますが、this compoundは、ATP非競合的アロステリック阻害機構のためにユニークです。 これは、MEK1上の異なる部位に結合することを可能にし、独自の作用モードを提供します .

類似化合物

トラメチニブ: メラノーマの治療に使用される別のMEK阻害剤。

コビメチニブ: 癌治療において他の治療法と組み合わせて使用されることが多いMEK阻害剤。

セルメチニブ: 神経線維腫症1型の治療に使用されるMEK阻害剤.

This compoundのユニークな結合特性と、BRAFおよびKRAS変異腫瘍の両方におけるその有効性は、癌治療におけるさらなる開発のための有望な候補となっています .

Safety and Hazards

将来の方向性

GDC-0623 has shown strong anti-tumor activity in preclinical studies and is currently in phase I clinical trials . It has been suggested that the combination of MEK inhibitors like this compound with agonist antibodies targeting the immunostimulatory CD40 receptor results in potent synergistic antitumor efficacy . This combination is a promising therapeutic concept, especially for the treatment of mutant Kras-driven tumors such as pancreatic ductal adenocarcinoma .

生化学分析

Biochemical Properties

Gdc-0623 plays a crucial role in biochemical reactions by inhibiting the activity of MEK1. It forms a strong hydrogen bond with serine 212 of MEK1, which blocks the feedback phosphorylation of wild-type RAF. This inhibition prevents the activation of the downstream extracellular signal-regulated kinase (ERK) pathway, which is essential for cell proliferation and survival . This compound interacts with various biomolecules, including MEK1, RAF, and ERK, to exert its inhibitory effects.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It significantly impacts cell signaling pathways, particularly the RAS/RAF/MEK/ERK pathway, which is often deregulated in cancer. By inhibiting MEK1, this compound reduces the phosphorylation and activation of ERK, leading to decreased cell proliferation and increased apoptosis in cancer cells . Additionally, this compound affects gene expression and cellular metabolism by altering the activity of transcription factors and metabolic enzymes regulated by the ERK pathway.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to MEK1, where it forms a strong hydrogen bond with serine 212. This binding inhibits the kinase activity of MEK1, preventing the phosphorylation of ERK. As a result, the downstream signaling cascade is disrupted, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its inhibitory activity over extended periods in vitro. Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vivo studies, this compound has shown sustained anti-tumor activity, with significant tumor growth inhibition observed over several weeks of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as elevated creatine phosphokinase levels, visual disturbances, and gastrointestinal symptoms have been observed

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with MEK1 and the downstream ERK pathway. By inhibiting MEK1, this compound affects the activity of metabolic enzymes and transcription factors regulated by ERK. This can lead to changes in metabolic flux and metabolite levels, impacting cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. This compound has been shown to accumulate in tumor tissues, where it exerts its inhibitory effects on MEK1 and the ERK pathway .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with MEK1 and other components of the ERK pathway. The compound’s activity and function are influenced by its subcellular localization, with its inhibitory effects being most pronounced in the cytoplasmic compartment. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

準備方法

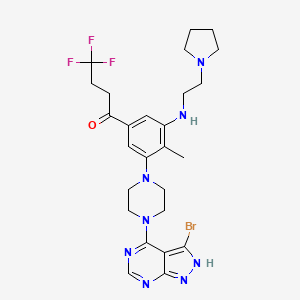

GDC-0623は、イミダゾ[1,5-a]ピリジン誘導体の形成を含む一連の化学反応によって合成されます。合成経路は通常、以下の手順を含みます。

イミダゾ[1,5-a]ピリジンコアの形成: これは、適切な前駆体の環化によって達成されます。

(2-フルオロ-4-ヨードフェニル)アミノ基の導入: この段階は、アミノ基が導入される置換反応を含みます。

(2-ヒドロキシエトキシ)アミノアシル基の結合: これは、求核置換反応によって行われます.

This compoundの工業生産方法は広く文書化されていませんが、高収率と純度を確保するためにこれらの合成経路の最適化を含む可能性があります。

化学反応の分析

GDC-0623は、いくつかの種類の化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、様々な酸化誘導体を形成することができます。

還元: 還元反応は、分子上の官能基を修飾するために使用することができます。

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやアルコールなどの求核剤などがあります。これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、幅広い科学研究への応用を持っています。

化学: これは、MAPK/ERKシグナル伝達経路を研究し、この経路を標的とする新しい阻害剤を開発するためのツール化合物として使用されます。

生物学: this compoundは、細胞増殖、アポトーシス、およびその他の細胞プロセスに対する影響を調べるために、細胞ベースのアッセイで使用されます。

医学: この化合物は、メラノーマ、大腸癌、その他の固形腫瘍を含む様々な癌を治療する可能性について臨床試験で研究されています

類似化合物との比較

GDC-0623 is compared with other MEK inhibitors such as trametinib and cobimetinib. While all these compounds target the same pathway, this compound is unique due to its ATP-noncompetitive allosteric inhibition mechanism. This allows it to bind to a different site on MEK1, providing a distinct mode of action .

Similar Compounds

Trametinib: Another MEK inhibitor used in the treatment of melanoma.

Cobimetinib: A MEK inhibitor often used in combination with other therapies for cancer treatment.

Selumetinib: A MEK inhibitor used in the treatment of neurofibromatosis type 1.

This compound’s unique binding properties and its efficacy in both BRAF and KRAS mutant tumors make it a promising candidate for further development in cancer therapy .

特性

IUPAC Name |

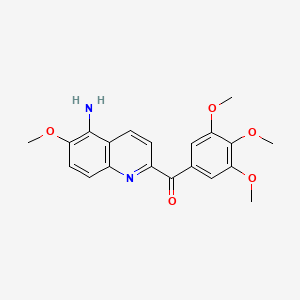

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FIN4O3/c17-13-7-10(18)1-4-14(13)20-15-12(16(24)21-25-6-5-23)3-2-11-8-19-9-22(11)15/h1-4,7-9,20,23H,5-6H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWVETIZUQEJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FIN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1168091-68-6 | |

| Record name | GDC-0623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1168091686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0623 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0623 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW67545I4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

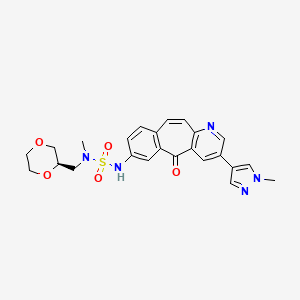

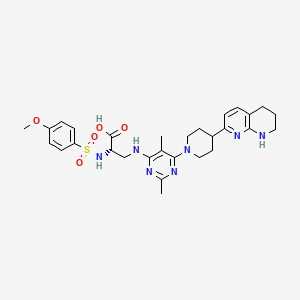

![1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea](/img/structure/B612131.png)

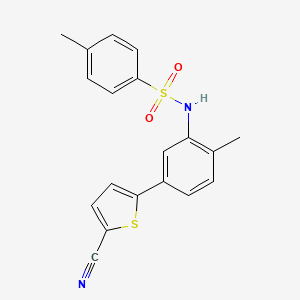

![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

![6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole](/img/structure/B612146.png)